1-Aza-spiro[4.5]decan-8-one
Description
1-Aza-spiro[4.5]decan-8-one is a bicyclic compound featuring a spirocyclic framework where a nitrogen atom (aza) bridges a cyclohexane ring and a five-membered ring. The "8-one" designation indicates a ketone functional group at the eighth position of the spiro system. This compound is of significant interest in medicinal and synthetic chemistry due to its structural rigidity, which can enhance binding affinity to biological targets and influence pharmacokinetic properties. Derivatives such as 1-benzyl-1-azaspiro[4.5]decan-8-one (C₁₆H₂₁NO, MW 243.35) have been synthesized for pharmacological studies, though their physical properties (e.g., melting point, solubility) remain underreported. The compound’s safety profile includes hazards such as skin/eye irritation and respiratory toxicity, necessitating careful handling.
Properties
IUPAC Name |
1-azaspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-2-5-9(6-3-8)4-1-7-10-9/h10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONHEUBNMWAXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)CC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aza-spiro[4.5]decan-8-one can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions using commercially available reagents. The process may include steps such as alkylation and cyclization to form the spirocyclic structure.
Chemical Reactions Analysis
Types of Reactions: 1-Aza-spiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHNO
Molecular Weight : Approximately 155.23 g/mol
Structural Features : The compound features a nitrogen atom integrated into a bicyclic framework, contributing to its reactivity and interaction with biological systems.
Scientific Research Applications
1-Aza-spiro[4.5]decan-8-one has been investigated for various applications in scientific research:
Medicinal Chemistry
- Lead Compound Development : This compound is explored as a potential lead in drug discovery due to its ability to modulate biological pathways. Its structure allows for modifications that can enhance pharmacological properties, making it suitable for developing new pharmaceuticals targeting specific diseases.
- Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties, although detailed studies are ongoing to elucidate these effects .
Organic Synthesis
- Building Block in Synthesis : The compound serves as a critical intermediate in synthesizing more complex organic molecules. Its spiro structure provides unique reactivity patterns, facilitating the construction of diverse chemical entities .
- Synthesis Techniques : Common synthetic routes include cyclization reactions involving suitable precursors and bases under controlled conditions to yield the desired spiro structure .
Biological Research
- Enzyme Inhibition Studies : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, such as fatty acid amide hydrolase (FAAH). This inhibition may enhance endocannabinoid signaling, which is crucial for pain management and anti-inflammatory responses .
- Interaction with Cannabinoid Receptors : Preliminary findings suggest that this compound may interact with cannabinoid receptors, influencing various physiological processes related to pain and inflammation .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Inhibition of Prolyl Hydroxylase Domain Enzymes (PHDs) :
-
Antimicrobial Activity :
- Initial investigations into the antimicrobial properties of this compound suggest potential efficacy against certain bacterial strains, warranting further exploration into its pharmacological profile .
- Structure–Activity Relationship (SAR) Studies :
Mechanism of Action
The mechanism of action of 1-Aza-spiro[4.5]decan-8-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, these compounds can prevent cell death and inflammation, making them potential therapeutic agents for various diseases.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 1-Aza-spiro[4.5]decan-8-one and analogous spirocyclic compounds:
Key Observations :
- Nitrogen vs. In contrast, 1,4-dioxaspiro compounds are more electron-deficient due to ether oxygens, enhancing their reactivity as ketone-bearing intermediates.
- Ketone Position : The ketone in 1-aza-spiro derivatives (position 8) may confer distinct conformational stability compared to position 3 in thia-aza analogs.
Biological Activity
1-Aza-spiro[4.5]decan-8-one is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure characterized by the incorporation of a nitrogen atom into the ring system. This structural configuration contributes to its distinct chemical reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been studied as a potential inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are involved in the regulation of hypoxia-inducible factors (HIFs). Inhibition of PHDs can lead to increased HIF levels, which is beneficial in treating conditions such as anemia and ischemic diseases .
Key Mechanisms:
- Enzyme Inhibition : this compound acts as an inhibitor for several enzymes, including PHD2, demonstrating novel interactions that enhance its inhibitory potency .
- Receptor Modulation : It has been identified as an M1 muscarinic agonist, influencing cholinergic signaling pathways, which may have implications in neuropharmacology.
Biological Activity Data
Research has demonstrated that compounds structurally related to this compound exhibit significant antibacterial and antifungal activities. For example, studies have shown that derivatives can inhibit bacterial topoisomerases with low nanomolar IC50 values, indicating strong antibacterial potential against Gram-positive and Gram-negative bacteria .
Table 1: Biological Activity Overview
| Activity | Target | IC50 Values | Notes |
|---|---|---|---|
| Enzyme Inhibition | PHD2 | Low nanomolar | Enhanced stability and selectivity |
| Antibacterial Activity | DNA gyrase | <32 nM | Effective against E. coli |
| Antifungal Activity | Various fungal strains | Varies (e.g., 15–23 mm inhibition zone) | Strong inhibition efficacy observed |
Case Studies
- Prolyl Hydroxylase Inhibition : A study explored the crystal structure of PHD2 with this compound analogues, revealing critical interactions that inform structure-activity relationships (SAR) for developing potent inhibitors .
- Antibacterial Efficacy : In a recent investigation, derivatives of this compound were tested against various bacterial strains, demonstrating dual inhibitory activity against both DNA gyrase and topoisomerase IV with promising MIC values ranging from <0.03125 to 0.25 µg/mL against Gram-positive bacteria .
Research Applications
The unique properties of this compound make it a valuable scaffold in drug design:
- Medicinal Chemistry : It serves as a template for synthesizing new pharmaceuticals targeting various diseases.
- Biological Research : Used in studies exploring enzyme mechanisms and receptor interactions.
Q & A
Q. How can researchers design robust catalytic systems for asymmetric synthesis of this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
